N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
CAS No.:
Cat. No.: VC13643750
Molecular Formula: C17H23BClNO3
Molecular Weight: 335.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23BClNO3 |
|---|---|
| Molecular Weight | 335.6 g/mol |
| IUPAC Name | N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide |
| Standard InChI | InChI=1S/C17H23BClNO3/c1-16(2)17(3,4)23-18(22-16)12-8-9-13(19)14(10-12)20-15(21)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,20,21) |
| Standard InChI Key | DNBSJQVUQTVSJL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C3CCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C3CCC3 |
Introduction
The compound N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a boronic acid derivative featuring a dioxaborolane group. Boronic acid derivatives are widely studied in organic chemistry due to their utility in Suzuki-Miyaura cross-coupling reactions and their potential applications in medicinal chemistry. This compound combines a chlorinated aromatic ring with a cyclobutanecarboxamide moiety, suggesting potential for both synthetic versatility and biological activity.
Structural Features
The dioxaborolane group enhances stability and reactivity in cross-coupling reactions. The cyclobutanecarboxamide moiety introduces rigidity into the molecule, which may influence its binding properties in biological systems.
General Synthetic Approach
The synthesis of compounds like N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide typically involves:
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Formation of the Boronic Ester:
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Reacting a chlorinated phenylboronic acid with pinacol (or similar diols) to form the stable dioxaborolane ring.
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Amide Bond Formation:
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Coupling the boronic ester with cyclobutanecarboxylic acid or its derivatives using standard amide coupling reagents such as EDC or DCC.
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Reaction Conditions
These reactions are generally conducted under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis of sensitive boron intermediates.
Medicinal Chemistry
Boronic acid derivatives are known for their ability to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active-site residues. The presence of both a boronic ester and an amide group suggests potential applications in:
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Proteasome inhibition (e.g., anti-cancer agents like bortezomib)
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Anti-bacterial activity through enzyme inhibition
Organic Synthesis
The dioxaborolane group makes this compound a candidate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures used in pharmaceuticals and materials science.
Material Science
Compounds with boronic esters are employed in the development of sensors for detecting sugars or other diols due to their reversible binding properties.
Potential Biological Activity
Although no specific biological data is available for this compound, similar boronic acid derivatives have demonstrated:
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Enzyme Inhibition:
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Reversible covalent interactions with enzymes like proteases.
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Anti-Cancer Properties:
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Targeting proteasomes or other critical cellular pathways.
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Anti-Bacterial Activity:
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Inhibition of bacterial enzymes essential for cell wall synthesis.
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Further studies would be required to evaluate its pharmacokinetics, toxicity, and efficacy.
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